molecular formula C5H12ClNO3 B6597245 methyl (2S)-3-amino-2-methoxypropanoate hydrochloride CAS No. 133153-73-8

methyl (2S)-3-amino-2-methoxypropanoate hydrochloride

Cat. No.: B6597245
CAS No.: 133153-73-8
M. Wt: 169.61 g/mol
InChI Key: LOBVIBRWXMVMKH-WCCKRBBISA-N
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Description

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride is a chemical compound with significant relevance in various fields of scientific research. It is a derivative of amino acids and is often used in the synthesis of pharmaceuticals and other biologically active compounds. The compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-amino-2-methoxypropanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (2S)-3-amino-2-methoxypropanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-3-amino-2-methoxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or altering the conformation of target molecules, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl (2S)-2-amino-3-(tert-butoxy)propanoate hydrochloride: This compound has a tert-butoxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    Methyl (2S)-3-amino-2-hydroxypropanoate hydrochloride: The presence of a hydroxy group instead of a methoxy group can lead to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2S)-3-amino-2-methoxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-8-4(3-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBVIBRWXMVMKH-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133153-73-8
Record name methyl (2S)-3-amino-2-methoxypropanoate hydrochloride
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